molecular formula C16H18O6 B022619 2-Naphthyl-beta-D-galactopyranoside CAS No. 33993-25-8

2-Naphthyl-beta-D-galactopyranoside

Cat. No. B022619
CAS RN: 33993-25-8
M. Wt: 306.31 g/mol
InChI Key: MWHKPYATGMFFPI-LYYZXLFJSA-N
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Description

Synthesis Analysis

The synthesis of related compounds, such as chiral pyrano[2,3-b]naphtho[1,2-e]pyrans from 2-C-Acetoxymethyl glycal derivatives and beta-naphthol, involves stereoselective Ferrier rearrangement-tandem cyclization. This method yields chiral compounds in good to excellent yields, demonstrating the feasibility of synthesizing complex naphthyl-galactopyranoside derivatives (Ghosh, R., Chakraborty, A., Maiti, D., & Puranik, V., 2006).

Molecular Structure Analysis

Studies on galactosyl-naphthyl derivatives, such as 1-(beta-D-galactopyranosyl-1'-deoxy-1'-iminomethyl)-2-hydroxynaphthalene (GNI), provide insights into the molecular structure of naphthyl-galactopyranoside compounds. The recognition of amino acids by these derivatives hints at the complex interactions and structure-function relationships inherent to these molecules (Ahuja, R., Singhal, N., Ramanujam, B., Ravikumar, M., & Rao, C. P., 2007).

Chemical Reactions and Properties

The use of 2-naphthylmethyl (NAP) as a non-participating group in the synthesis of alpha-galactosyl ceramide showcases the reactivity and chemical versatility of the naphthyl-galactopyranoside framework. This approach enables the generation of predominant alpha-linked products, illustrating the compound's potential in synthetic chemistry (Khaja, S. D., Kumar, V., Ahmad, M., Xue, J., & Matta, K., 2010).

Physical Properties Analysis

The physical properties, such as crystal packing and microtubular gel assembly, of compounds derived from galactose and naphthyl groups, have been studied. These properties are influenced by the molecular structure, with interactions like C-H...O and C-H...pi (arene) playing a significant role in the material's characteristics (Ghosh, R., Chakraborty, A., Maiti, D., & Puranik, V., 2006).

Scientific Research Applications

  • Human Small-Intestinal β-Galactosidase Activity Assay : It serves as a specific substrate for assaying human small-intestinal β-galactosidase activity. This was demonstrated using a fluorometric detection method (Asp & Dahlqvist, 1971).

  • Crystal and Organogel Formation : Sugar-derived chiral pyrano[2,3-b]naphtho[1,2-e]pyrans, which include this compound, are used to produce crystals and low molecular mass organogels with unique properties (Ghosh et al., 2006).

  • Glycosides Synthesis : It's used in the synthesis of 6-O-(2-naphthyl)methyl (NAP) ethers from dioxane-type (2-naphthyl)methylene acetals of glycosides, offering regioselective benefits (Borbás et al., 2002).

  • Tumor Growth Inhibition : The orientation of hydroxyl and naphthyl groups in XylNap, an inhibitor of tumor cell growth, can aid in developing more efficient inhibitors for 4GalT7 inhibition (Goulart, Silva & Widmalm, 2017).

  • β-Galactosidase Activity in Rat and Mouse Organs : β-Galactosidase hydrolyzes naphthol AS-BI β-galactopyranoside in various rat and mouse organs, though at a lower rate compared to other derivatives (Gossrau, 1973).

  • Detection of β-Galactosidase : A simple and rapid method for detecting β-galactosidase uses α- or β-naphthyl-β-d-galactopyranoside as substrate and fast garnet GBC as a dye coupler (Bhowmik & Marth, 1989).

  • Plant Galactosidase Studies : Extracellular plant galactosidases can be identified and measured, useful in inhibitory and biotechnological studies (Stano et al., 2002).

  • Drug Absorption Improvement : Intestinal active absorption of sugar-conjugated compounds by glucose transport systems can improve the absorption of poorly absorbable drugs (Mizuma et al., 1992).

properties

IUPAC Name

(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-naphthalen-2-yloxyoxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O6/c17-8-12-13(18)14(19)15(20)16(22-12)21-11-6-5-9-3-1-2-4-10(9)7-11/h1-7,12-20H,8H2/t12-,13+,14+,15-,16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWHKPYATGMFFPI-LYYZXLFJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)OC3C(C(C(C(O3)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C=C(C=CC2=C1)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301290665
Record name 2-Naphthalenyl β-D-galactopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301290665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Naphthyl-beta-D-galactopyranoside

CAS RN

33993-25-8
Record name 2-Naphthalenyl β-D-galactopyranoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33993-25-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Naphthalenyl β-D-galactopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301290665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-naphthyl-β-D-galactopyranoside
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.047.056
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
13
Citations
L Wan, RB van Huystee - Journal of Agricultural and Food …, 1994 - ACS Publications
A novel methodto detect/3-galactosidase by dot-blotting samples on nitrocellulose membrane and staining themembrane with azo dye coupling technique using 6-bromo-2-naphthyl/3-D…
Number of citations: 1 pubs.acs.org
J Stano, K Mićieta, K Neubert, M Luckner, H Adam - Die Pharmazie, 2002 - europepmc.org
… 6-Bromo-2-naphthyl-beta-D-galactopyranoside and p-nitrophenyl-beta-D-galactopyranoside were used as substrates for the determination of the intracellular and extracellular activities …
Number of citations: 5 europepmc.org
J Stano, K Micieta, R Ulbrich-Hofmann… - Ceska a Slovenska …, 2000 - europepmc.org
… beta-Galactosidase secreted by the callus culture, or the roots of sprouting plants, hydrolyzes the substrate (6-bromo-2-naphthyl-beta-D-galactopyranoside) to produce beta-D-…
Number of citations: 2 europepmc.org
HH Chauncey, IL Shannon - Journal of Dental Research, 1964 - journals.sagepub.com
… The substrates employed were sodium-beta-naphthyl acid phosphate, beta-naphthyl acetate, 6,bromo-2-naphthylbeta-D-galactopyranoside, 6,bromo-2-naphthyl-beta-D-…
Number of citations: 2 journals.sagepub.com
LJ Kricka, D Schmerfeld‐Pruss… - … of Bioluminescence and …, 1991 - Wiley Online Library
… 6-Bromo-2--naphthylbeta-D-galactopyranoside was the more effective of the proenhancers for beta-D-galactosidase and in a one-tube assay the light emission reached a steady glow …
Number of citations: 28 onlinelibrary.wiley.com
F Gamboa, M Chaves, C Lamby… - Acta Odontológica …, 2009 - SciELO Argentina
… , N-glutaryl-phenylalanine-2-naphthylamide, 2-naphthyl phosphate, Naphthol-AS-BI-phosphate, 6-Br-2 naphthyl-Alfa D-galactopyranoside, 2-naphthyl- Beta D-galactopyranoside, …
Number of citations: 6 www.scielo.org.ar
JR Roberson - 1993 - search.proquest.com
… hyicus, and Staphylococcus intermedius, was developed using acriflavin-supplemented P agar and the $\beta$-galactosidase test (substrate 2-naphthyl-$\beta$-D-galactopyranoside). …
Number of citations: 2 search.proquest.com
R Jan, T Ara, JI Mir - Journal of Nuts, 2023 - ijnrs.damghan.iau.ir
Natural plant products are suitable, eco-friendly, and toxicologically safe for using in integrated disease management approaches. Present work was carried out to decipher the potential …
Number of citations: 3 ijnrs.damghan.iau.ir
J Lawrence - 1985 - escholarship.org
In 1874, Billroth used the term" streptococcos" to describe chain-forming cocci that were found in wounds and discharges and associated with erysipelas (18). The genus Streptococcus, …
Number of citations: 0 escholarship.org
R Howden - 1984 - search.proquest.com
The isolation of the pneumococcus (Streptococcus pneumoniae) was improved, and gave large mucoid colonies, when incubated in an anaerobic environment containing extra CO2. …
Number of citations: 4 search.proquest.com

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